[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
Description
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (empirical formula: C₈H₁₀Cl₂FN₃) is a benzimidazole derivative characterized by a fluorine substituent at the 5-position of the benzimidazole core and an aminomethyl group (-CH₂NH₂) at the 2-position, stabilized as a dihydrochloride salt . This compound serves as a critical building block in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules targeting enzymes, receptors, or microbial pathogens. The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmacological applications .
Properties
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3.2ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAYMHMLRWAORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core
The initial step involves constructing the benzimidazole ring system, which is typically achieved through the condensation of o-phenylenediamine derivatives with suitable carboxylic acids or aldehydes. For the fluorinated derivative, a key precursor is a fluorinated o-phenylenediamine or a fluorinated intermediate that introduces the fluorine atom at the 5-position of the benzimidazole ring.
- Starting material: 5-Fluoro-o-phenylenediamine or a fluorinated precursor
- Condensation agent: Typically, orthophenylenediamine reacts with formic acid derivatives or aldehydes
- Catalysts: Acidic or basic catalysts such as polyphosphoric acid or phosphoric acid
- Conditions: Elevated temperatures (around 100-150°C) under reflux to facilitate ring closure
- Patent WO2013150545A2 describes a process involving condensation of substituted o-phenylenediamines with formic acid derivatives, followed by cyclization to form the benzimidazole core with fluorine substitution at the 5-position.
Introduction of the Methylamine Side Chain
The next step involves attaching the methylamine group to the benzimidazole nucleus, specifically at the 2-position. This is often achieved via nucleophilic substitution or reductive amination.
- Intermediate formation: React the 2-position of the benzimidazole with formaldehyde or a suitable methylating agent to introduce a methyl group.
- Amination: Subsequent treatment with ammonia or methylamine in the presence of a catalyst or under reductive conditions introduces the amino methyl group.
- Reagents: Formaldehyde, methylamine, or ammonium salts
- Catalysts: Catalytic hydrogenation or acid catalysts
- Solvent: Ethanol, methanol, or acetic acid
- Patent WO2013150545A2 details a process where the methylation occurs via reaction with formaldehyde derivatives, followed by amination with methylamine under controlled conditions.
Formation of the Dihydrochloride Salt
The final step involves converting the free base into its dihydrochloride salt to enhance stability, solubility, and ease of handling.
- Dissolve the free amine in anhydrous ethanol or methanol.
- Bubble or add gaseous hydrogen chloride (HCl) slowly at low temperatures (-15°C to 0°C).
- Stir the mixture until salt formation is complete.
- Isolate the precipitated dihydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.
- Patent WO2013150545A2 and other synthesis reports confirm that HCl gas treatment in organic solvents yields the dihydrochloride salt with high purity.
Optimization and Scale-Up Considerations
Research indicates that purification methods such as recrystallization from ethanol or acetonitrile improve the purity of the final product. Additionally, controlling reaction parameters like temperature, solvent choice, and reagent stoichiometry is critical for high yield and purity.
Data Table: Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Benzimidazole ring formation | o-Phenylenediamine + formic acid derivatives | Polyphosphoric acid | 100-150°C | 4-6 hours | Cyclization to form core structure |
| Methylation/amination | Formaldehyde + methylamine | Ethanol or methanol | 20-50°C | 16-24 hours | Nucleophilic substitution at 2-position |
| Salt formation | HCl gas | Ethanol or methanol | -15°C to 0°C | 3-4 hours | Precipitation of dihydrochloride salt |
Chemical Reactions Analysis
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Scientific Research Applications
Chemistry
FBMDA serves as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties. For instance, it can be utilized in the synthesis of compounds with enhanced biological activity or altered reactivity profiles.
| Application | Description |
|---|---|
| Synthesis of Derivatives | Used as a precursor for creating novel benzimidazole derivatives. |
| Material Science | Contributes to the development of materials with specific functionalities. |
Biology
FBMDA has been investigated for its biological activities , particularly its antimicrobial and antifungal properties. Studies indicate that compounds containing a benzimidazole moiety often exhibit efficacy against various bacterial strains.
Antimicrobial Activity:
In vitro studies have demonstrated the effectiveness of FBMDA against several pathogens:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Candida albicans | 30 µg/mL |
These results suggest that FBMDA could be a valuable candidate for further development in antimicrobial therapies.
Medicine
Research is ongoing to explore FBMDA's potential as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes involved in microbial growth and modulating biological pathways.
Case Study Insights:
- A study focusing on FBMDA's antimicrobial properties highlighted its effectiveness against resistant strains, suggesting its potential role in treating infections where conventional antibiotics fail.
- Another investigation into its anticancer properties indicated that FBMDA may inhibit cell proliferation in certain cancer cell lines, warranting further exploration in oncology.
Mechanism of Action
The mechanism of action of [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
Benzimidazole derivatives share a bicyclic aromatic system but differ in substituents, side chains, and salt forms. Below is a comparative analysis of [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride and its analogs:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Bioactivity
- Fluoro (F) vs. Methoxy (OCH₃): The electron-withdrawing fluorine atom at the 5-position enhances electrophilic substitution resistance and metabolic stability compared to the electron-donating methoxy group. This makes the fluoro derivative more suitable for drug candidates requiring prolonged half-lives .
- Methyl (CH₃) vs.
- Side-Chain Modifications: N-methylation (e.g., N-[(5-Fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine) reduces the amine's basicity, altering pharmacokinetics. Ethylamine side chains (e.g., 2-(5-Fluoro-1H-1,3-benzodiazol-2-yl)ethan-1-amine) may improve membrane permeability .
Biological Activity
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, often referred to as FBMDA, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields of research, particularly in medicine and pharmacology.
Chemical Structure and Properties
FBMDA features a benzimidazole core with a fluorine atom at the 5-position, contributing to its unique electronic characteristics. The presence of the amine functional group enhances its reactivity and potential interactions with biological targets.
The biological activity of FBMDA is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it is believed to modulate various biological pathways by binding to receptors or altering protein conformations, thereby influencing cellular functions.
Antimicrobial Properties
FBMDA has shown promising antimicrobial and antifungal activities. Research indicates that compounds with a benzimidazole moiety often exhibit efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies suggest that FBMDA could be effective against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Candida albicans | 30 µg/mL |
Anticancer Potential
Recent studies have explored the anticancer properties of FBMDA. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance, it demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Noolvi et al. (2014) synthesized several benzimidazole derivatives, including FBMDA, and assessed their antimicrobial activity. The results indicated that FBMDA exhibited a lower MIC compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
- Cytotoxicity Against Cancer Cells : In a study by Bansal and Silakari (2012), FBMDA was tested against multiple cancer cell lines. The findings revealed that FBMDA not only inhibited cell proliferation but also induced apoptosis in treated cells, suggesting its dual role as an anticancer agent .
Applications in Research
FBMDA is being investigated for various applications:
- Medicinal Chemistry : Its potential as a therapeutic agent for bacterial infections and cancer treatment is under exploration.
- Proteomics : FBMDA is utilized in studying protein interactions and functions due to its ability to alter protein conformation.
- Material Science : The compound serves as a building block in the synthesis of more complex molecules .
Q & A
Q. What synthetic methodologies are commonly employed for preparing [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride?
The synthesis typically involves cyclocondensation of 4-fluoro-1,2-diaminobenzene derivatives with nitriles or aldehydes under acidic conditions. For example, analogous fluoro-benzimidazole derivatives are synthesized via refluxing intermediates (e.g., 6-chloro-5-fluoro-2-methyl-1H-benzimidazole) with amines in ethanol/KOH, followed by HCl salt formation . Solvent choice (e.g., ethanol, 1,4-dioxane) and catalysts (e.g., DMAP) significantly impact yields .
Q. How can the structural integrity of this compound be validated post-synthesis?
- X-ray crystallography : Use SHELX software for single-crystal refinement to confirm the benzimidazole core and dihydrochloride salt formation .
- NMR spectroscopy : Assign peaks using , , and - COSY spectra. The fluorine substituent at position 5 causes distinct splitting patterns in aromatic protons .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] or [M+2HCl] ions) .
Q. What are the critical storage conditions to ensure compound stability?
Store as a dihydrochloride salt at -20°C under inert atmosphere (N or Ar) to prevent hydrolysis of the amine group. Lyophilization is recommended for long-term storage . Stability studies using HPLC over 6–12 months can identify degradation products (e.g., free amine or oxidized species) .
Advanced Research Questions
Q. How does the 5-fluoro substituent influence this compound’s potential as a pharmacophore in drug design?
The electron-withdrawing fluorine enhances metabolic stability and modulates pKa of the benzimidazole NH, improving binding to hydrophobic pockets in target proteins. Computational docking (e.g., AutoDock Vina) paired with SAR studies on fluorinated analogs can quantify affinity changes for receptors like histamine H or kinase inhibitors .
Q. What intermolecular interactions dominate in its crystalline form, and how do they affect solubility?
Graph set analysis of hydrogen-bonding networks reveals N–H···Cl and C–H···F interactions. These interactions reduce aqueous solubility but enhance thermal stability. Solubility can be improved via co-crystallization with counterions (e.g., succinate) or by disrupting H-bonding with polar aprotic solvents (e.g., DMSO) .
Q. How can researchers resolve contradictions between computational predictions and experimental binding data?
- MD simulations : Assess dynamic binding modes over 100+ ns trajectories to identify transient interactions missed in static docking.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to validate entropy-driven vs. enthalpy-driven binding .
- Crystallographic refinement : Use SHELXL to resolve ambiguities in ligand-protein electron density maps .
Q. What strategies optimize reaction yields for scale-up synthesis?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometry (1.1–2.0 equiv amine) to identify optimal conditions .
- Flow chemistry : Continuous processing minimizes side reactions (e.g., over-alkylation) and improves reproducibility .
Q. How can in vitro toxicology assays be designed to evaluate this compound’s safety profile?
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells with IC determination.
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk.
- Microsomal stability : Incubate with liver microsomes (human/rat) to predict metabolic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
